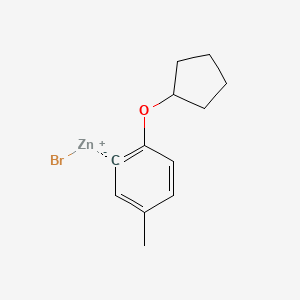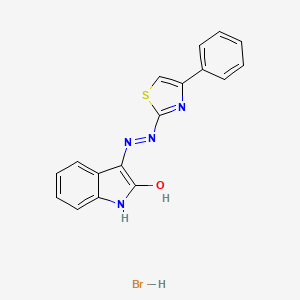![molecular formula C4H9NO4S B14870194 (2R)-2-[(Methylsulfonyl)amino]propanoic acid](/img/structure/B14870194.png)
(2R)-2-[(Methylsulfonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(Methylsulfonyl)amino]propanoic acid is a chiral amino acid derivative with a methylsulfonyl group attached to the amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Methylsulfonyl)amino]propanoic acid typically involves the reaction of ®-2-aminopropanoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-2-[(Methylsulfonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methylsulfonyl group can yield the corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amino acid derivatives depending on the reagents used.
科学研究应用
(2R)-2-[(Methylsulfonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R)-2-[(Methylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The methylsulfonyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2S)-2-[(Methylsulfonyl)amino]propanoic acid: The enantiomer of the compound with similar but distinct properties.
(2R)-2-[(Ethylsulfonyl)amino]propanoic acid: A derivative with an ethylsulfonyl group instead of a methylsulfonyl group.
(2R)-2-[(Methylsulfonyl)amino]butanoic acid: A homolog with an additional carbon in the backbone.
Uniqueness
(2R)-2-[(Methylsulfonyl)amino]propanoic acid is unique due to its specific chiral configuration and the presence of the methylsulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C4H9NO4S |
|---|---|
分子量 |
167.19 g/mol |
IUPAC 名称 |
(2R)-2-(methanesulfonamido)propanoic acid |
InChI |
InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7)/t3-/m1/s1 |
InChI 键 |
IVSHKPMKSXBARS-GSVOUGTGSA-N |
手性 SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C |
规范 SMILES |
CC(C(=O)O)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


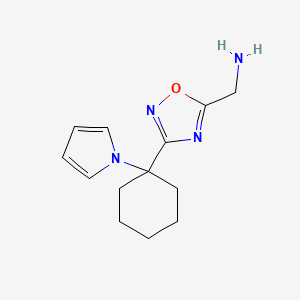
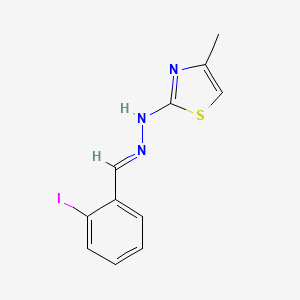
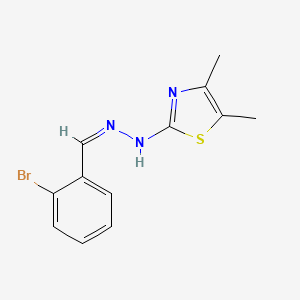
![5-chloro-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14870138.png)
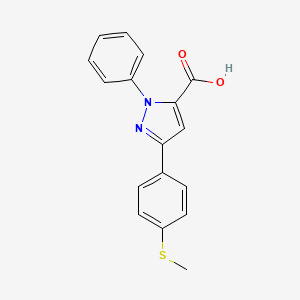
![9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol](/img/structure/B14870142.png)
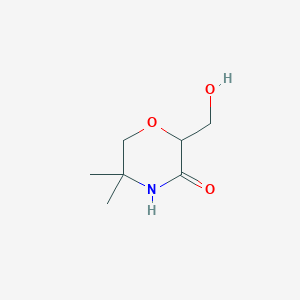
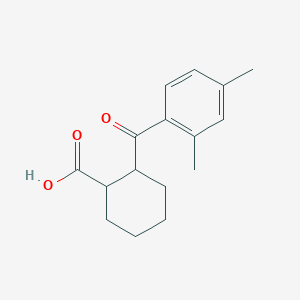

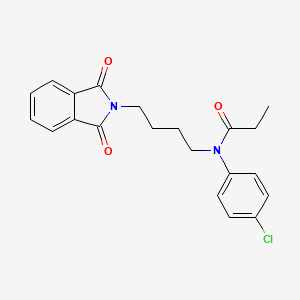
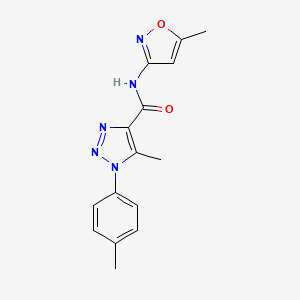
![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B14870169.png)
